Cas no 1805567-97-8 (2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine)

2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine
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- インチ: 1S/C6H2BrF3N2O2S/c7-5-1-4(15-6(8,9)10)3(2-11-5)12(13)14/h1-2H
- InChIKey: AYFLEKDTSXMQGW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=N1)[N+](=O)[O-])SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 84
2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029010896-250mg |
2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine |
1805567-97-8 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029010896-1g |
2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine |
1805567-97-8 | 95% | 1g |
$2,895.00 | 2022-04-01 |
2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
2-Bromo-5-nitro-4-(trifluoromethylthio)pyridineに関する追加情報
2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine (CAS 1805567-97-8): A Versatile Intermediate in Modern Organic Synthesis
The compound 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine (CAS 1805567-97-8) represents a highly valuable building block in contemporary organic chemistry. This heterocyclic compound belongs to the pyridine family, featuring a unique combination of functional groups that make it particularly useful in pharmaceutical and agrochemical research. The presence of bromo, nitro, and trifluoromethylthio substituents on the pyridine ring creates multiple reactive sites for further chemical transformations, enabling the synthesis of complex molecules with tailored properties.
With the increasing demand for nitrogen-containing heterocycles in drug discovery, 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine has gained significant attention from medicinal chemists. Its molecular structure (C6H2BrF3N2O2S) offers excellent potential for creating bioactive compounds, especially in the development of kinase inhibitors and antimicrobial agents. The compound's CAS number 1805567-97-8 serves as a unique identifier in chemical databases, facilitating precise searches in scientific literature and commercial catalogs.
The synthesis of 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine typically involves sequential functionalization of the pyridine core. Researchers often start with commercially available pyridine derivatives, followed by controlled bromination, nitration, and introduction of the trifluoromethylthio group. This synthetic route requires careful optimization of reaction conditions to achieve high yields and purity, as the presence of multiple electron-withdrawing groups can affect the reactivity pattern of the pyridine ring.
In pharmaceutical applications, 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine serves as a key intermediate for constructing more complex molecular architectures. The bromine atom at the 2-position allows for various cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), while the nitro group can be reduced to an amino group for further derivatization. The trifluoromethylthio moiety is particularly valuable in medicinal chemistry, as it often enhances metabolic stability and membrane permeability of drug candidates.
Recent studies highlight the growing importance of fluorinated pyridine derivatives in addressing current challenges in drug development. The incorporation of fluorine atoms or fluorinated groups (like the trifluoromethylthio group in this compound) has become a standard strategy to modulate the physicochemical properties of potential drug molecules. This approach aligns with the pharmaceutical industry's focus on improving drug-like properties through rational molecular design.
The compound's stability and storage requirements are important considerations for researchers. 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine should be stored in a cool, dry environment, protected from light and moisture. While not classified as highly hazardous under standard laboratory conditions, proper handling procedures should always be followed when working with this chemical, including the use of appropriate personal protective equipment.
From a commercial perspective, the demand for specialty pyridine derivatives like 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine has been steadily increasing. Chemical suppliers and contract research organizations frequently list this compound in their catalogs, often offering custom synthesis services for larger quantities or modified derivatives. The global market for such intermediates reflects the expanding needs of pharmaceutical and agrochemical research programs worldwide.
Analytical characterization of 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine typically involves a combination of techniques including NMR spectroscopy (both 1H and 13C), mass spectrometry, and elemental analysis. These methods confirm the compound's identity and purity, which are crucial for reproducible results in subsequent synthetic applications. High-performance liquid chromatography (HPLC) is commonly employed to assess purity levels, especially for batches intended for pharmaceutical research.
The environmental fate and ecological impact of pyridine-based compounds have become important considerations in green chemistry initiatives. While 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine itself is primarily used in controlled laboratory settings, researchers are increasingly mindful of developing sustainable synthetic routes and proper waste management protocols for such intermediates. This aligns with broader industry trends toward more environmentally responsible chemical processes.
Looking ahead, the versatility of 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine (CAS 1805567-97-8) ensures its continued relevance in organic synthesis. As drug discovery programs seek increasingly sophisticated molecular scaffolds, the demand for such multifunctional building blocks is expected to grow. The compound's unique combination of substituents offers synthetic chemists numerous possibilities for creating novel structures with potential biological activity.
For researchers working with nitro-substituted pyridines or trifluoromethylthio-containing compounds, understanding the reactivity patterns of 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine is essential. The electron-withdrawing nature of its substituents influences both the compound's own reactivity and the properties of molecules derived from it. This knowledge enables more efficient synthetic planning and better prediction of reaction outcomes in complex multi-step syntheses.
The patent literature reveals numerous applications of 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine derivatives in various therapeutic areas. From antimicrobial agents to kinase inhibitors, this structural motif has demonstrated significant potential in addressing unmet medical needs. Pharmaceutical companies continue to explore its utility in their drug discovery pipelines, particularly for targets requiring modulation of protein-protein interactions or enzyme inhibition.
In academic settings, 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine serves as an excellent teaching tool for demonstrating advanced organic synthesis concepts. Its multiple functional groups allow instructors to showcase diverse reaction types, regioselectivity considerations, and protecting group strategies. This educational value further enhances the compound's importance beyond its immediate practical applications in research and development.
Quality control standards for 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine have become more stringent as its applications in sensitive research areas expand. Reputable suppliers now typically provide comprehensive analytical data with each batch, including chromatographic purity profiles and spectroscopic characterization. This level of documentation is particularly important for pharmaceutical researchers who must adhere to strict compound qualification protocols in their work.
The future development of 2-Bromo-5-nitro-4-(trifluoromethylthio)pyridine derivatives may benefit from emerging technologies in synthetic chemistry. Continuous flow chemistry, photochemical activation, and catalytic methods could offer new pathways to modify this scaffold or incorporate it into more complex structures. Such innovations may unlock additional applications for this versatile intermediate in cutting-edge research areas.
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